molecular formula C14H12N2O3S B2994439 3-(methylthio)-N-(3-nitrophenyl)benzamide CAS No. 896342-13-5

3-(methylthio)-N-(3-nitrophenyl)benzamide

Cat. No.: B2994439
CAS No.: 896342-13-5
M. Wt: 288.32
InChI Key: WIVUUNBMMCXTHU-UHFFFAOYSA-N
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Description

3-(Methylthio)-N-(3-nitrophenyl)benzamide is a benzamide derivative featuring a methylthio (-SCH₃) substituent at the 3-position of the benzoyl ring and a 3-nitrophenyl group attached to the amide nitrogen. Benzamides are widely studied for their biological activities, including roles as enzyme inhibitors (e.g., sirtuin inhibitors ) and intermediates in drug design . The methylthio group may influence electronic properties, solubility, and metabolic stability compared to other substituents like sulfonyl or methyl groups.

Properties

IUPAC Name

3-methylsulfanyl-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVUUNBMMCXTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(3-nitrophenyl)benzamide typically involves the reaction of 3-(methylthio)benzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

3-(methylthio)-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzamide core may interact with proteins involved in signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AK-1 (3-(Azepan-1-ylsulfonyl)-N-(3-Nitrophenyl)Benzamide)
  • Structure : Features a sulfonyl-azepane group at the benzamide 3-position and a 3-nitrophenyl group.
  • Activity: A known SIRT2 inhibitor with IC₅₀ values in the micromolar range, highlighting the importance of sulfonyl groups for enzyme binding .
  • This substitution may alter selectivity or potency against SIRT2.
3-(Benzylthio)Benzamide Derivatives
  • Structure : Benzylthio (-S-CH₂C₆H₅) substituents at the benzamide 3-position.
  • Activity : Demonstrated potent SIRT2 inhibition (e.g., IC₅₀ = 0.6 μM for lead compounds) .
  • Comparison : The methylthio group in the target compound lacks the aromatic benzyl moiety, which may reduce steric bulk and affect binding interactions.

Substituent Effects on Physicochemical Properties

N-(3-Methylphenyl)-3-Nitrobenzamide
  • Structure : 3-nitrobenzamide with a 3-methylphenyl group.
  • Comparison : Replacing the methyl group with methylthio increases molecular weight (288.33 g/mol) and introduces sulfur, which may enhance metabolic stability but reduce hydrophilicity.
4-Nitro-N-(3-Nitrophenyl)Benzamide
  • Structure : 4-nitrobenzamide with a 3-nitrophenyl group.
  • Properties : Molecular weight = 287.23 g/mol; used as a derivative for analytical purposes .
  • Comparison: The positional isomerism (3-nitro vs.

Data Table: Key Structural and Functional Comparisons

Compound Name R1 (Benzamide) R2 (Aniline) Molecular Weight (g/mol) Biological Activity Reference
3-(Methylthio)-N-(3-nitrophenyl)benzamide 3-SCH₃ 3-NO₂ 288.33 (calculated) Hypothetical SIRT2 inhibition
AK-1 3-SO₂-azepane 3-NO₂ 363.41 SIRT2 inhibitor (IC₅₀ ~ μM)
N-(3-Methylphenyl)-3-nitrobenzamide 3-NO₂ 3-CH₃ 256.26 Not reported
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂ 3-NO₂ 287.23 Analytical derivative
N-(3-Chlorophenyl)-3-(methylthio)benzamide 3-SCH₃ 3-Cl 277.77 Not reported

Research Findings and Implications

  • SIRT2 Inhibition : Sulfonyl and benzylthio groups in analogs like AK-1 and 3-(benzylthio)benzamides show strong inhibition, suggesting the methylthio group in the target compound may offer moderate activity with improved pharmacokinetics .
  • Metabolic Stability : The methylthio group’s lower polarity compared to sulfonyl groups could enhance metabolic stability but may require formulation adjustments for solubility .
  • Synthetic Feasibility : Standard benzamide synthesis routes are applicable, but nitro groups may necessitate careful optimization to avoid side reactions .

Biological Activity

3-(methylthio)-N-(3-nitrophenyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • CAS Number : 896342-13-5
  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 240.29 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). It operates by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division .
  • Neuroleptic Activity : Similar benzamide derivatives have been evaluated for neuroleptic activity, indicating potential effects on dopaminergic pathways. Structural modifications in benzamides have been correlated with enhanced inhibitory effects on apomorphine-induced behaviors in animal models .

Biological Activities

The compound exhibits a range of biological activities as summarized below:

Activity Type Description
AnticancerInhibits tumor cell proliferation and induces apoptosis in breast cancer cells.
AntimicrobialDemonstrated activity against various bacterial strains.
AntioxidantExhibits free radical scavenging properties.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Case Studies

  • Antiproliferative Effects :
    • A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value in the low nanomolar range (10–33 nM), comparable to established chemotherapeutics like CA-4. The compound was shown to arrest cells in the G2/M phase, leading to apoptosis through the activation of caspase pathways .
  • Neuroleptic Potential :
    • Research on related benzamide compounds indicated that modifications can significantly enhance their neuroleptic properties. For instance, compounds with specific substitutions exhibited up to 15 times greater activity than traditional neuroleptics such as haloperidol .

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

  • In Vitro Studies : Various analogs were tested for their antiproliferative activities across multiple cancer cell lines, demonstrating that structural variations can lead to significant differences in potency and mechanism of action.
  • In Silico Docking Studies : Molecular docking simulations suggest that the compound interacts with the colchicine-binding site on tubulin, providing insights into its mechanism of action at the molecular level .

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